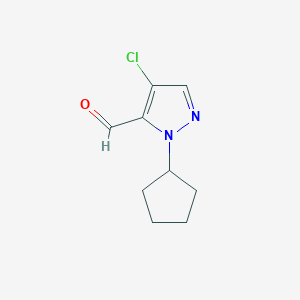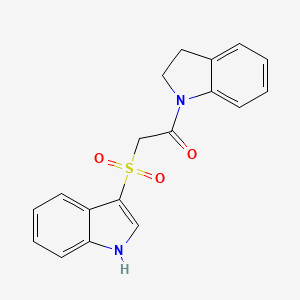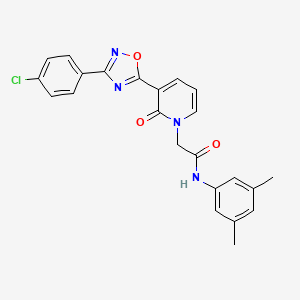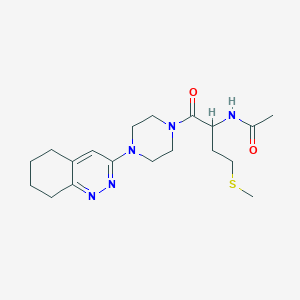
4-(1H-1,3-ベンゾジアゾール-1-イル)フェノール
説明
科学的研究の応用
4-(1H-1,3-benzodiazol-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential antimicrobial and antioxidant properties.
作用機序
The exact mechanism of action can vary depending on the specific compound and its targets. In general, these compounds can interact with various enzymes or receptors in the body, leading to changes in cellular processes and biochemical pathways .
The pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body, can also vary widely. Factors that can influence this include the compound’s chemical structure, the route of administration, and individual patient factors .
The compound’s action can also be influenced by environmental factors such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, how well it can reach its targets, and its overall efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,3-benzodiazol-1-yl)phenol typically involves the reaction of o-phenylenediamine with salicylaldehyde. This reaction is carried out in ethanol in the presence of a few drops of ammonium chloride (5%) at room temperature until the reactants are completely dissolved . The reaction mixture is then subjected to microwave irradiation to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 4-(1H-1,3-benzodiazol-1-yl)phenol may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous in industrial settings due to its efficiency and reduced reaction times .
化学反応の分析
Types of Reactions
4-(1H-1,3-benzodiazol-1-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzimidazole compounds .
類似化合物との比較
Similar Compounds
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)phenol: This compound is similar in structure but has a benzyl group attached to the benzimidazole moiety.
2-(1H-1,3-benzodiazol-2-yl)phenol: Another similar compound with the benzimidazole ring attached at a different position.
Uniqueness
4-(1H-1,3-benzodiazol-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
4-(benzimidazol-1-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-11-7-5-10(6-8-11)15-9-14-12-3-1-2-4-13(12)15/h1-9,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKCOJPZSAGCHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101015649 | |
| Record name | 4-(1H-benzimidazol-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81376-56-9 | |
| Record name | 4-(1H-benzimidazol-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-1,3-benzodiazol-1-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline dihydrochloride](/img/structure/B2589008.png)


![5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide](/img/new.no-structure.jpg)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2589019.png)
![[2-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B2589021.png)

![N-mesityl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2589024.png)
![3-fluoro-4-methoxy-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2589026.png)
![2-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2589027.png)

![Sodium N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)-2-({hydroxy[3-(methanesulfonyl)-2-oxoimidazolidin-1-yl]methylidene}amino)-2-phenylethanimidate](/img/structure/B2589029.png)
